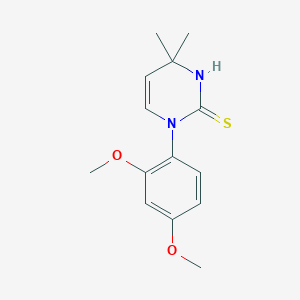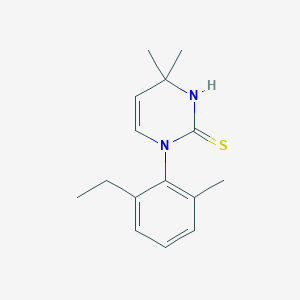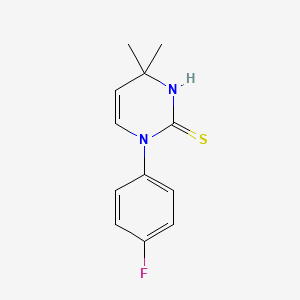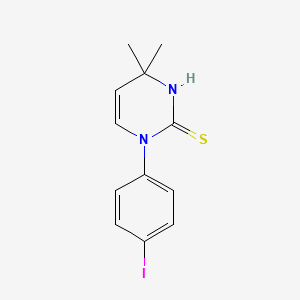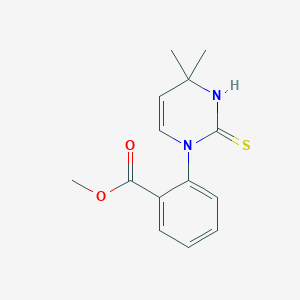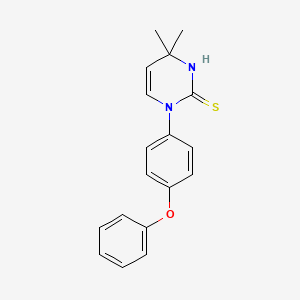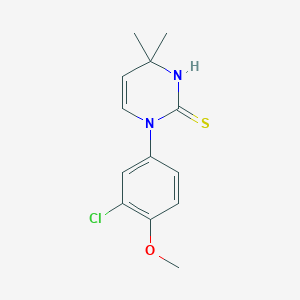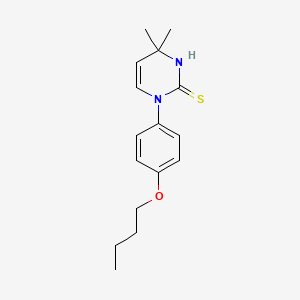
1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Vue d'ensemble
Description
The compound “1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It contains functional groups such as a butoxyphenyl group, a dihydropyrimidine ring, and a thiol group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, N-(4-butoxyphenyl)acetamide is synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a dihydropyrimidine ring, which is a six-membered ring with two nitrogen atoms and one carbonyl group. Attached to this ring is a butoxyphenyl group and a thiol group .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo nucleophilic substitution reactions . The thiol group in the compound could potentially act as a nucleophile in such reactions.
Applications De Recherche Scientifique
Photodissociation and Electrochemical Properties
- Photodissociation of Dimer Reduction Products : 2-Thiopyrimidine derivatives, including compounds structurally related to the specified chemical, have been studied for their ability to undergo polarographic reduction, leading to dimerization. These dimers can be photodissociated to regenerate the parent monomers, with implications for nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Molecular Structure and Synthetic Applications
- Structural Features Mimicking Calcium Channel Blockers : Research on 1,4-dihydropyrimidines with carbamoyl substitutions has revealed their structural similarity to dihydropyridine calcium channel blockers. These studies focus on the conformation and hydrogen-bonding patterns, contributing to understanding the molecular framework of such compounds (Ravikumar & Sridhar, 2005).
Detection Techniques and Probe Development
- Fluorescent Probe for Thiophenols Discrimination : The development of fluorescent probes based on derivatives of dihydropyrimidine for the selective detection of thiophenols over aliphatic thiols highlights the utility of these compounds in environmental and biological sciences. This work demonstrates the application of dihydropyrimidine derivatives in crafting sensitive detection systems (Wang et al., 2012).
Spectroscopic and Thermal Studies
- Characterization of Pyrimidine Derivatives : Spectroscopic, thermal, and dielectric studies on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate provide insight into the stability and molecular structure of such compounds. These studies are crucial for understanding the physical properties and potential applications of dihydropyrimidine derivatives in various fields (Vyas et al., 2013).
Enzyme Inhibition and Antioxidant Activity
- Biological Activities of Pyrimidine Derivatives : The study of pyrimidine-thiones derivatives for their inhibitory action against acetylcholinesterase and carbonic anhydrase isoforms, as well as their antioxidant activities, underscores the potential of these compounds in therapeutic applications. This research provides a foundation for the exploration of dihydropyrimidine derivatives as inhibitors and antioxidants (Taslimi et al., 2018).
Mécanisme D'action
Target of Action
A structurally similar compound, dyclonine, is known to inhibit theTRPV3 channel . TRPV3 is a cation-permeable TRP channel predominantly expressed in skin keratinocytes and is implicated in cutaneous sensation .
Mode of Action
The structurally similar compound, dyclonine, inhibits the trpv3 channel by binding to the portals which connect the membrane environment surrounding the channel to the central cavity of the channel pore . This creates a barrier for ion conductance .
Biochemical Pathways
The inhibition of the trpv3 channel by dyclonine could potentially affect various biochemical pathways related to cutaneous sensation .
Pharmacokinetics
The structurally similar compound, dyclonine, is used to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy or instrumentation, or other procedures involving the esophagus, larynx, mouth, pharynx or throat, respiratory tract or trachea, urinary tract, or vagina .
Result of Action
The inhibition of the trpv3 channel by dyclonine could potentially relieve pain and itch .
Action Environment
The structurally similar compound, dyclonine, is used for topical applications , suggesting that its action could be influenced by the local environment of the application site.
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-4-5-12-19-14-8-6-13(7-9-14)18-11-10-16(2,3)17-15(18)20/h6-11H,4-5,12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRXMJMWKJYZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



